

AQX-435: A Technical Guide to a Novel SHIP1 Activator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. By enhancing SHIP1 activity, AQX-435 effectively reduces the levels of the key second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the inhibition of downstream pro-survival signals, particularly the AKT pathway. This mechanism of action has shown significant promise in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), where PI3K signaling is often aberrantly activated. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of AQX-435, including detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

AQX-435 is a synthetic small molecule with improved drug-like properties, including enhanced aqueous solubility, compared to its predecessors.[1]

Chemical Structure



- IUPAC Name: (2R,3aR,5S,6S,7aS,8S)-2-(2,4-dihydroxybenzoyl)-6-((S)-1-hydroxy-1-(pyridin-3-yl)ethyl)-5,8-dimethyl-5-(4-methylpent-3-en-1-yl)hexahydro-2H-inden-1-one
- SMILES: C(=0)([C@@H]1[C@]2(C)--INVALID-LINK--C=3C=CC=NC3)
 [C@H]1C">C@@(C(C)(C)CCC2)[H])C4=CC(O)=CC(O)=C4[2]

Physicochemical Properties

A summary of the key physicochemical properties of AQX-435 is presented in Table 1.

Property	Value	Reference
Molecular Formula	C27H34N2O4	[2][3]
Molecular Weight	450.57 g/mol	[3]
CAS Number	1619983-52-6	
Solubility	In Vitro: 100 mg/mL (221.94 mM) in DMSO (requires sonication). In Vivo: 2.5 mg/mL (5.55 mM) in various vehicles (e.g., 10% DMSO >> 90% (20% SBE-β-CD in saline) or 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline), may require sonication.	
Appearance	Powder	_
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition



AQX-435 functions as a potent activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells that plays a crucial role in terminating PI3K signaling.

B-Cell Receptor (BCR) Signaling and the Role of PI3K and SHIP1

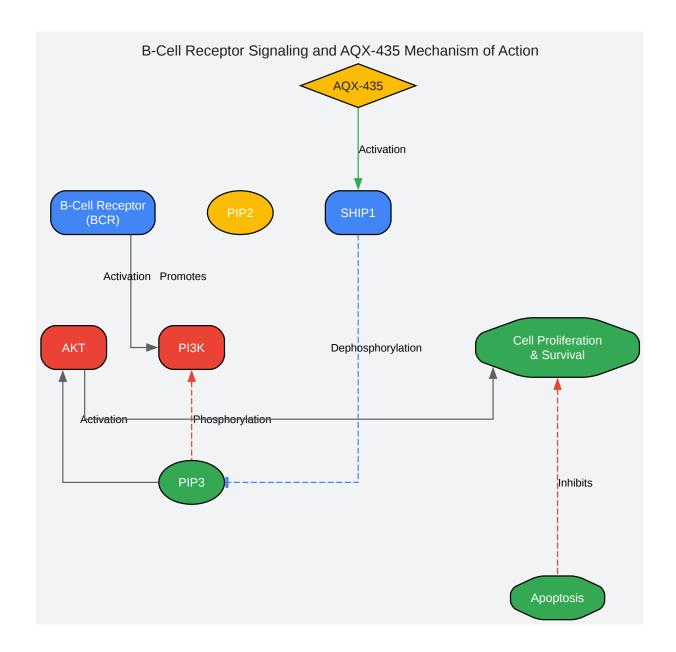
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is critical for B-cell survival, proliferation, and differentiation. A key component of this pathway is the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival and growth by phosphorylating a variety of substrates.

SHIP1 counteracts PI3K activity by dephosphorylating PIP3 at the 5'-position of the inositol ring, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling cascade. In many B-cell malignancies, the PI3K/AKT pathway is constitutively active, contributing to uncontrolled cell proliferation and survival.

AQX-435-Mediated SHIP1 Activation

AQX-435 enhances the catalytic activity of SHIP1, thereby accelerating the degradation of PIP3. This leads to a reduction in AKT phosphorylation and the subsequent induction of apoptosis in malignant B-cells.





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Caption: AQX-435 activates SHIP1 to inhibit the PI3K/AKT pathway.

Preclinical Data

Preclinical studies have demonstrated the potential of **AQX-435** as a therapeutic agent for B-cell malignancies.



In Vitro Activity

AQX-435 has been shown to reduce the viability of malignant B-cells and induce apoptosis in a dose-dependent manner.

Assay	Cell Type	Concentration Range	Outcome	Reference
Cell Viability	Chronic Lymphocytic Leukemia (CLL) cells	5-30 μΜ	Dose-dependent reduction in cell viability.	
Apoptosis	Diffuse Large B- cell Lymphoma (DLBCL) cells	IC50 of ~2 μM	Induction of apoptosis.	_
AKT Phosphorylation	DLBCL cells	Not specified	Reduction in anti-IgM-induced AKT phosphorylation.	_

In Vivo Activity

In vivo studies using xenograft models of DLBCL have shown that **AQX-435** can inhibit tumor growth.



Animal Model	Tumor Type	Dosage	Administrat ion	Outcome	Reference
NSG Mice	TMD8 DLBCL Xenograft	10 mg/kg	Intraperitonea I (i.p.), 5 days on, 2 days off	Significant reduction in tumor volume.	
NSG Mice	DLBCL Patient- Derived Xenograft (PDX)	50 mg/kg	Intraperitonea I (i.p.)	Inhibition of tumor growth.	

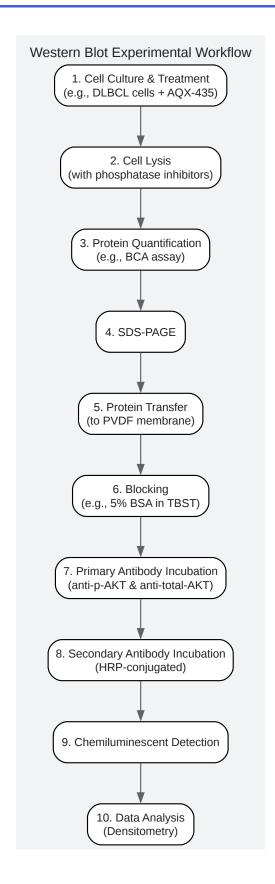
Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of AQX-435.

Western Blot for Phosphorylated AKT (p-AKT)

This protocol is for the detection of phosphorylated AKT in cell lysates following treatment with AQX-435.





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Caption: Workflow for analyzing protein phosphorylation by Western blot.



Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein quantification assay kit (e.g., BCA or Bradford).
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies (rabbit anti-phospho-AKT Ser473, rabbit anti-total AKT).
- HRP-conjugated anti-rabbit secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.

Procedure:

- Cell Treatment and Lysis:
 - Culture cells to the desired confluency and treat with various concentrations of AQX-435 or vehicle control for the specified time.
 - Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

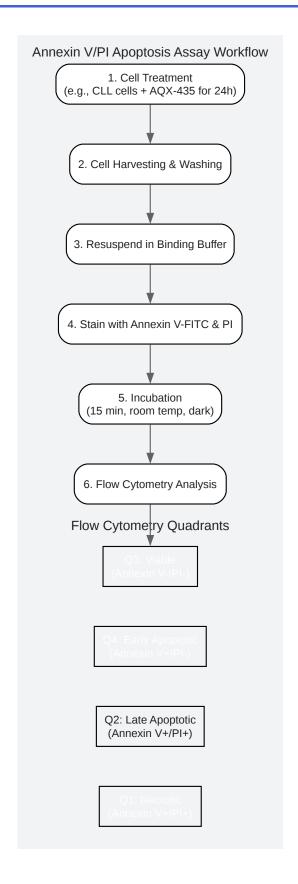


- SDS-PAGE and Protein Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-AKT and total AKT (typically overnight at 4°C), diluted in blocking buffer.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.

Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with AQX-435.





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Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.



Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
- Phosphate-buffered saline (PBS).
- Flow cytometer.

Procedure:

- · Cell Treatment:
 - Treat cells (e.g., CLL cells) with various concentrations of AQX-435 or vehicle control for the desired time (e.g., 24 hours).
- Cell Staining:
 - Harvest the cells and wash them twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to 100 μL of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the cells by flow cytometry within one hour of staining.
 - Use FITC and PI signal to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

AQX-435 is a promising SHIP1 activator with demonstrated preclinical activity against B-cell malignancies. Its ability to specifically target the PI3K pathway through a novel mechanism of



action offers a potential new therapeutic strategy, both as a single agent and in combination with other targeted therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in further exploring the therapeutic potential of **AQX-435** and the broader field of SHIP1 modulation.

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References

- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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